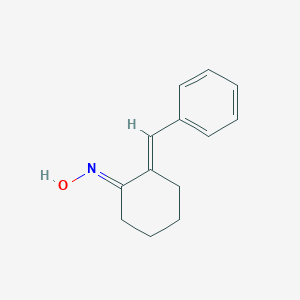
3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine is a chemical compound characterized by the presence of a dichlorobenzyl group attached to a sulfanyl group, which is further connected to a methylpyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine typically involves the reaction of 3,4-dichlorobenzyl chloride with 6-methylpyridazine-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dichlorobenzyl group or to modify the pyridazine ring.
Substitution: The dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or modified pyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
科学研究应用
3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor studies, it may act as a ligand, modulating receptor activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazole
- 2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde
Uniqueness
Compared to similar compounds, 3-((3,4-Dichlorobenzyl)thio)-6-methylpyridazine is unique due to its specific structural features, such as the presence of a methyl group on the pyridazine ring and the dichlorobenzyl group attached via a sulfanyl linkage. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
6889-28-7 |
|---|---|
分子式 |
C12H10Cl2N2S |
分子量 |
285.2 g/mol |
IUPAC 名称 |
3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylpyridazine |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-2-5-12(16-15-8)17-7-9-3-4-10(13)11(14)6-9/h2-6H,7H2,1H3 |
InChI 键 |
PYFBQIBURCQUSZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=NN=C(C=C1)SCC2=CC(=C(C=C2)Cl)Cl |
Key on ui other cas no. |
6889-28-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)


![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)



![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
